Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate
Description
Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at the 6-position of the pyridine ring and a methyl ester group at the 2-position. Fluorinated pyridines are widely employed in medicinal chemistry, catalysis, and materials science due to their enhanced metabolic stability, lipophilicity, and electronic properties .
Properties
IUPAC Name |
methyl 6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c1-17-7(16)5-3-2-4-6(15-5)8(10,11)9(12,13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITPQEHOHMDEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149278 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580464-66-9 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1580464-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(1,1,2,2,2-pentafluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate typically involves the introduction of a pentafluoroethyl group into the pyridine ring. One common method involves the reaction of 6-chloropyridine-2-carboxylate with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate
This compound can participate in a variety of chemical reactions due to its functional groups. Key reactions include:
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Nucleophilic Substitution : The pentafluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the fluorinated group.
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Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and alcohol.
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Carboxylation Reactions : Utilizing transition metal catalysts, this compound can be involved in carboxylation reactions, where carbon dioxide is introduced to form carboxylic acids .
Mechanistic Insights
The mechanism of action for this compound primarily revolves around its interactions with biological targets such as enzymes or receptors. The electronegative fluorine atoms enhance lipophilicity, improving membrane permeability. The pyridine ring allows for hydrogen bonding and π-π stacking interactions with target proteins, which is crucial for its biological activity .
Figure 1: Proposed Mechanism for Hydrolysis
textThis compound + H₂O → Pyridine-2-carboxylic acid + Methanol
Scientific Research Applications
Chemistry
- Building Block for Fluorinated Compounds : This compound serves as a crucial intermediate in the synthesis of more complex fluorinated structures. Its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it valuable for developing new materials.
Biology
- Bioactive Molecule : Investigated for its potential biological activities, Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is being studied for its role as an inhibitor of enzymes involved in inflammatory processes. For instance, it has been linked to the inhibition of group VIA calcium-independent phospholipase A2 (iPLA2), which plays a significant role in various pathologies, including autoimmune diseases .
Medicine
- Therapeutic Properties : The compound is explored for its anti-inflammatory and anticancer properties. Research indicates that it can modulate biochemical pathways by interacting with specific molecular targets, enhancing its binding affinity due to the presence of the pentafluoroethyl group.
- Drug Development : It has been utilized in the synthesis of selective antagonists for chronic lymphocytic leukemia treatment, demonstrating potent activity at low concentrations (e.g., 14 nM potency) .
Industry
- Advanced Materials : this compound is employed in developing materials with enhanced properties such as resistance to chemical degradation and high thermal stability. These materials find applications in coatings, plastics, and other industrial products.
Case Study 1: Inhibition of iPLA2
Research demonstrated that this compound effectively inhibits iPLA2, showcasing its potential in treating conditions like multiple sclerosis. The compound's selectivity and potency were evaluated using various animal models, highlighting its therapeutic promise .
Case Study 2: Synthesis of Anticancer Agents
In drug discovery contexts, this compound has been pivotal in synthesizing new anticancer agents through functionalization strategies that leverage its fluorinated nature to enhance pharmacological profiles .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for fluorinated compounds | Used in nucleophilic substitutions and coupling reactions |
| Biology | Bioactive molecule | Inhibits iPLA2 linked to autoimmune diseases |
| Medicine | Therapeutic properties | Potent anticancer activity (14 nM) |
| Industry | Advanced materials | High thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares key attributes of methyl 6-(pentafluoroethyl)pyridine-2-carboxylate with related pyridine carboxylates:
Key Observations :
Stability and Reactivity
- Electrophilic Substitution : The -C₂F₅ group deactivates the pyridine ring, making electrophilic substitution at the 4-position less favorable compared to methyl or hydrogen analogs.
- Ester Hydrolysis : The electron-withdrawing effect of -C₂F₅ increases the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions relative to -CH₃ derivatives .
Biological Activity
Methyl 6-(pentafluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a pentafluoroethyl group at the 6-position and a methyl carboxylate at the 2-position. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. In vitro studies demonstrated that the compound induces apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 14 | Induction of apoptosis via caspase activation |
| HepG2 | 12 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Cell cycle arrest |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial for cell survival and proliferation in cancer cells. By blocking these receptors, the compound can effectively induce programmed cell death (apoptosis) in malignant cells .
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
- Combination Therapy : Another investigation explored the effects of combining this compound with existing chemotherapeutics. The results indicated enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
Research Findings
Recent literature emphasizes the importance of fluorinated compounds in enhancing biological activity due to their unique chemical properties. This compound fits this paradigm, showing improved pharmacokinetic profiles and reduced toxicity compared to non-fluorinated analogs .
Comparative Studies
Table 2: Comparison with Related Compounds
| Compound | IC50 (µM) | Notable Features |
|---|---|---|
| This compound | 14 | High potency against cancer cells |
| Methyl 6-fluoropyridine-2-carboxylate | 20 | Lower potency; used as a scaffold |
| Non-fluorinated analog | >50 | Significantly less effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
